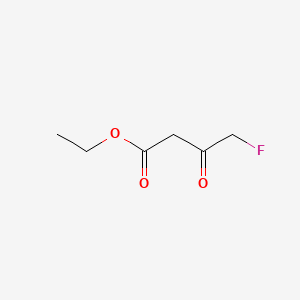

Acetoacetic acid, 4-fluoro-, ethyl ester

Description

Acetoacetic acid, 4-fluoro-, ethyl ester (C₆H₉FO₃) is a fluorinated derivative of ethyl acetoacetate, a β-keto ester widely used in organic synthesis. The compound features a fluorine atom at the 4-position of the acetoacetate backbone, which modifies its electronic and steric properties compared to the parent compound.

For example, 4,4-difluoro acetoacetic acid ethyl ester is synthesized by hydrolyzing β-keto esters with sulfuric acid . Similarly, trifluoro derivatives (e.g., ethyl 4,4,4-trifluoroacetoacetate) are prepared using trifluoroacetyl groups .

Applications: Fluorinated β-keto esters are valuable intermediates in pharmaceuticals and agrochemicals due to fluorine’s ability to improve metabolic stability and bioavailability.

Properties

CAS No. |

372-37-2 |

|---|---|

Molecular Formula |

C6H9FO3 |

Molecular Weight |

148.13 g/mol |

IUPAC Name |

ethyl 4-fluoro-3-oxobutanoate |

InChI |

InChI=1S/C6H9FO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3 |

InChI Key |

KQBYNGJTZNCQCO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(=O)CF |

Canonical SMILES |

CCOC(=O)CC(=O)CF |

Other CAS No. |

372-37-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Fluorine Substitution

Key Differences :

- Electron Effects : The 4-fluoro substitution provides moderate electron withdrawal, while trifluoromethyl (CF₃) groups exert stronger effects, altering reaction kinetics in nucleophilic attacks .

- Metabolism: Fluorine at the 4-position may slow ester hydrolysis compared to non-fluorinated analogues, as seen in toxicokinetic studies of ethyl acetoacetate .

Esters with Aromatic or Heterocyclic Substituents

Reactivity Contrast :

- Aromatic vs. Aliphatic Fluorine: Aromatic fluorine (e.g., in phenylacetates) directs electrophilic substitution, while aliphatic fluorine (as in 4-fluoro-acetoacetate) stabilizes enolate ions .

- Functional Group Diversity : Tosyl and trifluoromethyl groups expand utility in cross-coupling reactions, unlike the β-keto ester’s focus on condensations .

Alternative Ester Groups

Impact of Ester Group :

- Steric Effects: Isopropyl esters hinder enolate formation due to bulkiness, reducing reactivity in alkylation compared to ethyl esters .

- Volatility : Lower boiling points in branched esters (e.g., isopropyl) facilitate distillation in purification steps .

Preparation Methods

Direct Synthesis from Fluoroacetyl Halides and Ethyl Acetate

A prominent method involves the direct reaction of difluoroacetyl halides with ethyl acetate under basic catalysis to yield ethyl 4,4-difluoroacetoacetate, a closely related compound to acetoacetic acid, 4-fluoro-, ethyl ester (with difluoro substituents). The reaction proceeds as a nucleophilic acyl substitution followed by Claisen condensation under controlled temperature and catalyst conditions.

- Reactants: Difluoroacetyl halides (including difluoroacetyl chloride, difluoroacetyl bromide, or difluoroacetyl fluoride) and ethyl acetate.

- Catalyst: Sodium ethylate or sodium methylate.

- Temperature: From -30°C to 80°C, typically starting at low temperatures (5-10°C) during the addition of halides, then warming to 20-50°C for reaction completion.

- Molar Ratios: Catalyst to halide ratio ranges from 0.2:1 to 5:1; ethyl acetate to halide ratio ranges from 0.8:1 to 15:1.

- Process: Slow dropwise addition of the halide to a cooled mixture of ethyl acetate and catalyst, followed by warming and incubation for several hours.

- Workup: Acidification to pH 2-3 with hydrochloric acid, extraction with organic solvents (dichloromethane or methyl tert-butyl ether), drying over molecular sieves, and distillation.

- Yields: Typically between 54% and 70%, depending on conditions and halide used.

| Embodiment | Catalyst (g) | Ethyl Acetate (g) | Halide (g) | Temp. During Addition (°C) | Reaction Temp. (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 7 | 68 (NaEtO) | 266.5 | 70 (difluoroacetyl bromide) | 15-20 | 30-40 | 65.4 | 2h addition, 2h reaction |

| 8 | 204.2 (NaEtO) | 440.1 | 98.2 (difluoroacetyl fluoride) | -5 to -10 | 50 | 54.2 | 2h addition, 2h reaction |

| 9 | 92.2 (NaOMe) | 294.0 | 65.4 (difluoroacetyl fluoride) | -5 to -10 | -5 to -10 | 58 (product ratio) | 6h reaction, mixture of products |

This method is valued for its simplicity, short process flow, and operational ease, making it suitable for industrial scale-up.

Claisen Condensation Using Ethyl 4-Fluoroacetate and Ethyl Acetate Catalyzed by Sodium Ethylate

Another sophisticated approach involves the Claisen condensation of ethyl 4-fluoroacetate (or trifluoroacetate analogs) with ethyl acetate in the presence of sodium ethylate as a catalyst. This method is adapted from the preparation of ethyl 4,4,4-trifluoroacetoacetate, which shares mechanistic similarities and can be extrapolated to the 4-fluoro derivative.

- Catalyst: Sodium ethylate in ethanol solution (10-20% concentration preferred).

- Solvents: Organic solvents such as dehydrated alcohols (ethanol), hexamethylene, tetrahydrofuran, methyl tert-butyl ether, ethyl acetate, or m-dichlorobenzene, alone or in combination.

- Reaction Conditions:

- Initial cooling of the reaction mixture to 5-10°C.

- Slow addition of ethyl 4-fluoroacetate maintaining 10-20°C.

- Reaction temperature raised to 40-65°C for 0.5-6 hours (optimal 1-3 hours).

- Post-condensation acidification with acids such as concentrated sulfuric acid, hydrochloric acid, acetic acid, formic acid, or methanesulfonic acid at 20-30°C.

- Further reaction at 10-60°C for 0.5-6 hours.

- Workup: Filtration to remove precipitated salts, washing with ethyl acetate, vacuum distillation to isolate the product.

- Yields: Typically above 80%, with product purity exceeding 95%.

Representative Experimental Data:

| Embodiment | Solvent(s) Used | Sodium Ethylate Conc. (%) | Molar Ratio (Fluoroacetate : Ethyl Acetate) | Acid Used | Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Dehydrated ethanol | 20 | 1:1.2 | Concentrated sulfuric acid | 85.3 | 95.2 |

| 2 | Hexamethylene | 10 | 1:1 | Concentrated hydrochloric acid | 82.2 | 95.2 |

| 3 | Tetrahydrofuran | 15 | 1:1.14 | Acetic acid | 83.4 | 95.5 |

| 4 | Methyl tert-butyl ether | 20 | 1:2 | Anhydrous formic acid | 86.3 | 94.7 |

| 5 | m-Dichlorobenzene | 20 | 1:1.14 | Methanesulfonic acid | 85.6 | 96.7 |

This method offers advantages such as mild reaction conditions, high selectivity, ease of operation, and energy efficiency, making it highly suitable for industrial production.

Comparison and Key Observations

| Feature | Method 1: Direct Halide Reaction | Method 2: Claisen Condensation with Sodium Ethylate |

|---|---|---|

| Starting Materials | Difluoroacetyl halides, ethyl acetate | Ethyl 4-fluoroacetate (or trifluoroacetate analog), ethyl acetate |

| Catalyst | Sodium ethylate or sodium methylate | Sodium ethylate in ethanol solution |

| Temperature Range | -30°C to 80°C | 5°C to 65°C (reaction), 10-30°C (acidification) |

| Reaction Time | 2-6 hours | 0.5-6 hours |

| Yield Range | 54% - 70% | >80% |

| Purity of Product | Not explicitly stated, but purified by distillation | >94.7% purity after distillation |

| Safety Considerations | Use of halides and low temperatures | Avoids hydrogen gas generation, safer catalyst addition |

| Industrial Suitability | Simple process, moderate yield | Mild conditions, high yield and purity, energy efficient |

Detailed Research Findings and Notes

- The direct reaction of difluoroacetyl halides with ethyl acetate is straightforward but requires careful temperature control and handling of reactive halides.

- Sodium ethylate serves as an effective base catalyst, promoting condensation without generating hazardous by-products like hydrogen gas, which is a concern in metallic sodium-based methods.

- The Claisen condensation method allows for solvent flexibility, with alcohols and ethers providing good reaction media. The choice of acid for post-reaction acidification affects precipitate formation and product isolation efficiency.

- The esterification and condensation steps can be optimized by controlling molar ratios and reaction temperatures to maximize yield and selectivity.

- Purification typically involves acidification, filtration of inorganic salts, washing with organic solvents, and vacuum distillation to achieve high purity suitable for pharmaceutical or agrochemical applications.

- Industrial scale-up benefits from the elimination of hazardous reagents (e.g., metallic sodium, hydrogen chloride gas) and reduction in energy consumption due to milder conditions and fewer separation steps.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-fluoro acetoacetic acid ethyl ester, and what analytical techniques confirm its structure?

- Answer : The synthesis of fluorinated acetoacetic esters typically involves Claisen condensation, where fluorinated ethyl acetate derivatives undergo base-catalyzed dimerization to form the β-ketoester backbone . For 4-fluoro derivatives, fluorinated precursors (e.g., fluoroacetic acid or its esters) may be incorporated during condensation. Post-synthesis, structural confirmation relies on NMR (¹H, ¹³C, and ¹⁹F) to identify fluorine substitution patterns and keto-enol tautomerism. IR spectroscopy can confirm carbonyl (C=O) and ester (C-O) functional groups, while mass spectrometry (MS) validates molecular weight .

Q. How does the keto-enol tautomerism of 4-fluoro acetoacetic acid ethyl ester influence its reactivity in organic synthesis?

- Answer : The equilibrium between keto (C=O) and enol (C=C-OH) forms affects reactivity. The enol form participates in electrophilic substitutions (e.g., halogenation), while the keto form undergoes nucleophilic attacks (e.g., alkylation). Fluorine’s electronegativity stabilizes the enolate intermediate, enhancing alkylation efficiency. Researchers must monitor tautomeric ratios via NMR or UV-Vis spectroscopy under varying conditions (solvent, temperature) to optimize reaction pathways .

Advanced Research Questions

Q. In the alkylation of 4-fluoro acetoacetic acid ethyl ester, how does the fluorine substituent affect the acidity of α-hydrogens compared to non-fluorinated analogs?

- Answer : Fluorine’s electron-withdrawing effect increases α-hydrogen acidity by stabilizing the conjugate enolate base. This lowers the pKa of α-hydrogens (typically ~10–12 in non-fluorinated esters), enabling deprotonation with milder bases (e.g., NaOEt). Enhanced acidity accelerates enolate formation, improving alkylation yields. Comparative studies using potentiometric titrations or computational models (DFT) can quantify acidity differences .

Q. Contradictory mutagenicity results have been reported for acetoacetic acid ethyl ester derivatives. How should researchers design studies to resolve these discrepancies?

- Answer : Conflicting mutagenicity data (e.g., negative Ames test vs. positive E. coli results) may arise from assay sensitivity or metabolic activation differences. To resolve this, employ:

- Multi-tiered testing : Combine bacterial reverse mutation (Ames), mammalian cell (e.g., micronucleus), and in vivo assays.

- Dose-response analysis : Test sub-toxic to supra-physiological concentrations.

- Metabolic profiling : Use S9 liver fractions to assess metabolite toxicity.

- Replication : Validate findings across independent labs .

Q. What strategies optimize the hydrolysis of 4-fluoro acetoacetic acid ethyl ester to high-purity fluorinated ketones while minimizing by-products?

- Answer : Hydrolysis under acidic (H₂SO₄) or basic (KOH) conditions decarboxylates the β-ketoester to fluorinated ketones. Key optimizations include:

- Temperature control : Slow heating (50–70°C) prevents over-degradation.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Purification : Distillation or column chromatography removes by-products (e.g., di-fluorinated impurities). Evidence from difluoro analogs shows yield improvements via stepwise hydrolysis and pH adjustment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.